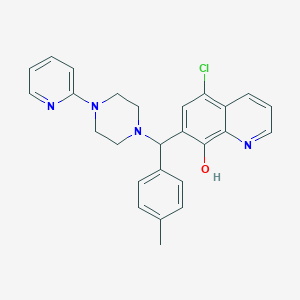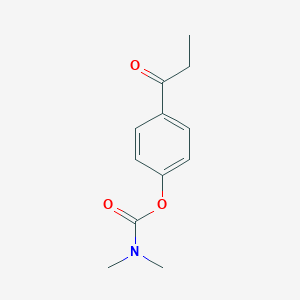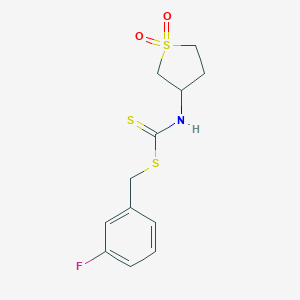![molecular formula C12H16ClNO B362547 [4-(4-Chlorophenyl)oxan-4-YL]methanamine CAS No. 927993-56-4](/img/structure/B362547.png)
[4-(4-Chlorophenyl)oxan-4-YL]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(4-Chlorophenyl)oxan-4-YL]methanamine” is a chemical compound with the CAS Number: 1210893-58-5 . Its molecular weight is 262.18 and its IUPAC name is [4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl]methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.18 . It is stored at room temperature .Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols, including compounds structurally similar to [4-(4-Chlorophenyl)oxan-4-YL]methanamine, have been extensively studied for their environmental impact, particularly their toxicity to aquatic life and potential for bioaccumulation. Studies have shown that chlorophenols can exert moderate to considerable toxic effects on mammalian and aquatic life. The toxicity to fish upon long-term exposure may be significant, especially for compounds like 2,4-dichlorophenol. However, the persistence of these compounds in the environment can vary widely, being low in the presence of adapted microflora capable of biodegrading them but potentially moderate to high depending on environmental conditions. A characteristic feature of chlorophenols is their strong organoleptic effect, impacting the sensory qualities of water (Krijgsheld & Gen, 1986).
Toxicity Mechanisms in Aquatic Organisms
Further research has delved into the toxic effects of chlorophenols on fish, highlighting the mechanisms through which these compounds exert their harm. Chlorophenols can induce oxidative stress by generating reactive oxygen species, causing lipid peroxidation, oxidative DNA damage, and inhibiting antioxidant systems. They also negatively affect the immune system by altering the number of mature B cells and macrophages and suppressing phagocytosis. Additionally, chlorophenols disrupt endocrine functions by affecting hormone levels or inducing abnormal gene expression and interfere with hormone receptors. Their impact includes inducing apoptosis via various pathways and fostering cancer-prone environments by increasing the rate of mutations and oxidative DNA lesions. These effects are attributed directly to the chlorophenols themselves or indirectly to their metabolic products, underscoring the need for comprehensive understanding and management of these compounds in the environment (Ge et al., 2017).
Mechanism of Action
properties
IUPAC Name |
[4-(4-chlorophenyl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGGJYBZQCSBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)

![2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362482.png)
![2-(4-Methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B362486.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)

![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)

![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)